

Comparative NMR Spectral Analysis of 3-(Dimethoxymethyl)-1H-pyrazole and Related Heterocycles

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Compound of Interest

Compound Name: 3-(Dimethoxymethyl)-1H-pyrazole

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A guide for researchers, scientists, and drug development professionals on the ^1H and ^{13}C NMR spectral features of **3-(Dimethoxymethyl)-1H-pyrazole**, with a comparative analysis against structurally related pyrazole derivatives.

This guide provides a detailed analysis of the predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectra of **3-(Dimethoxymethyl)-1H-pyrazole**. Due to the limited availability of direct experimental spectra for this specific compound, this report leverages spectral data from analogous pyrazole structures and predictive software to offer a comprehensive spectroscopic profile. This information is crucial for the structural elucidation and characterization of novel pyrazole-based compounds in pharmaceutical and materials science research.

Predicted and Comparative NMR Spectral Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **3-(Dimethoxymethyl)-1H-pyrazole**, alongside experimental data for selected reference compounds: 1H-pyrazole, 3,5-dimethyl-1H-pyrazole, and 1-phenyl-1H-pyrazole-4-carbaldehyde. These comparisons facilitate the assignment of signals and provide a contextual understanding of substituent effects on the pyrazole ring's magnetic environment.

Table 1: Predicted ^1H NMR Spectral Data for **3-(Dimethoxymethyl)-1H-pyrazole** and Experimental Data for Comparative Pyrazoles.

Compound	Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3-(Dimethoxymethyl)-1H-pyrazole (Predicted)	H4	~6.4	d	~2.3
	H5	~7.6	d	~2.3
	CH(OCH3)2	~5.6	s	-
	OCH3	~3.4	s	-
	NH	~12.5 (broad)	s	-
1H-pyrazole (Experimental)	H4	6.37	t	2.2
	H3/H5	7.66	d	2.2
	NH	13.2 (broad)	s	-
3,5-dimethyl-1H-pyrazole (Experimental)	H4	5.90	s	-
	CH3	2.25	s	-
1-phenyl-1H-pyrazole-4-carbaldehyde (Experimental)	H3	8.10	s	-
	H5	8.45	s	-
	CHO	9.90	s	-
	Phenyl-H	7.30-7.90	m	-

Table 2: Predicted ^{13}C NMR Spectral Data for **3-(Dimethoxymethyl)-1H-pyrazole** and Experimental Data for Comparative Pyrazoles.

Compound	Carbon Assignment	Chemical Shift (δ , ppm)
3-(Dimethoxymethyl)-1H-pyrazole (Predicted)	C3	~149
C4	~106	
C5	~135	
CH(OCH ₃) ₂	~101	
OCH ₃	~54	
1H-pyrazole (Experimental)	C3/C5	134.7
C4	105.9	
3,5-dimethyl-1H-pyrazole (Experimental)	C3/C5	
C4	106.4	
CH ₃	12.9, 11.8	
1-phenyl-1H-pyrazole-4-carbaldehyde (Experimental)	C3	
C4	118.5	
C5	140.1	
CHO	186.0	
Phenyl-C	121.8, 128.9, 129.8, 138.9	

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyrazole derivatives.

1. Sample Preparation:

- Weigh approximately 5-10 mg of the solid pyrazole compound.

- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound and the desired resolution of the spectra.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts ($\delta = 0.00$ ppm).

2. ¹H NMR Spectroscopy:

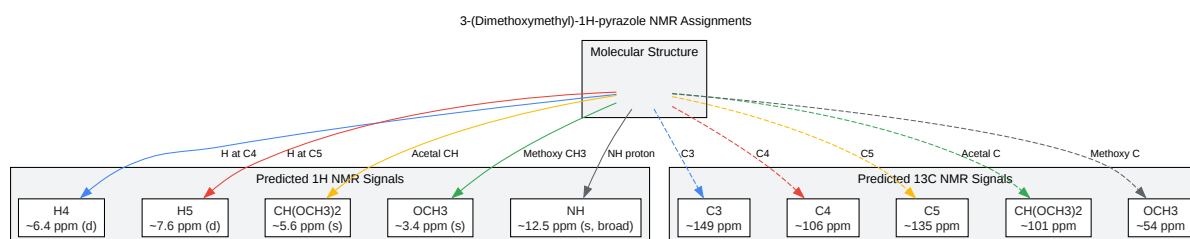
- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Acquisition Parameters:
 - Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
 - Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
 - Relaxation Delay (d1): 1-2 seconds.
 - Acquisition Time (aq): 2-4 seconds.
 - Spectral Width (sw): A range of -2 to 14 ppm is generally adequate for pyrazole derivatives.
- Processing:
 - Apply Fourier transformation to the Free Induction Decay (FID).
 - Perform phase correction and baseline correction.
 - Integrate the signals to determine the relative number of protons.
 - Analyze the multiplicity and coupling constants to deduce the connectivity of protons.

3. ¹³C NMR Spectroscopy:

- Instrument: The same spectrometer as for ^1H NMR.
- Acquisition Parameters:
 - Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard for obtaining singlets for each carbon.
 - Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - Relaxation Delay (d1): 2-5 seconds.
 - Spectral Width (sw): A range of 0 to 200 ppm is generally appropriate for pyrazole derivatives.
- Processing:
 - Apply Fourier transformation, phase correction, and baseline correction as with the ^1H spectrum.

Visualization of Structural and Spectral Relationships

The following diagram illustrates the structure of **3-(Dimethoxymethyl)-1H-pyrazole** and the predicted assignments of its key ^1H and ^{13}C NMR signals.



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Caption: Structure of **3-(Dimethoxymethyl)-1H-pyrazole** with predicted NMR signal assignments.

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